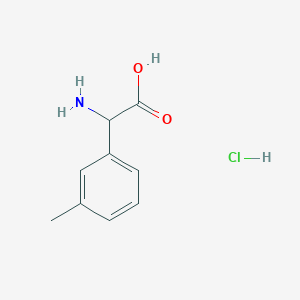

(2-(Benzyloxy)phenyl)methanamine

概要

説明

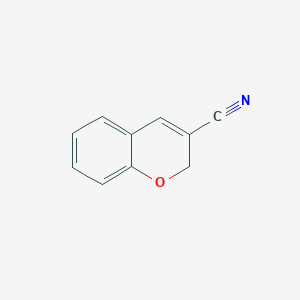

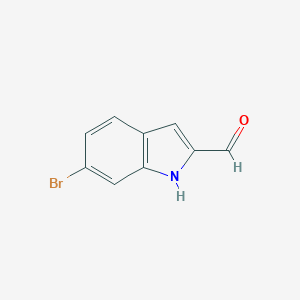

“(2-(Benzyloxy)phenyl)methanamine” is a chemical compound with the CAS Number: 108289-24-3 . It has a molecular weight of 213.28 .

Molecular Structure Analysis

The molecular structure of “(2-(Benzyloxy)phenyl)methanamine” is represented by the InChI Code: 1S/C14H15NO/c15-10-13-8-4-5-9-14(13)16-11-12-6-2-1-3-7-12/h1-9H,10-11,15H2 .科学的研究の応用

Cancer Treatment: Inhibition of CARM1

(2-(Benzyloxy)phenyl)methanamine derivatives have been developed as potent and selective inhibitors of CARM1 (Coactivator-associated arginine methyltransferase 1), which is an important target for cancer therapy. Specifically, these derivatives have shown remarkable potency and selectivity for CARM1, with compound 17e exhibiting an IC50 value of 2 ± 1 nM. This compound also demonstrated notable antiproliferative effects against melanoma cell lines, making it a promising candidate for further investigation as a potential anticancer agent .

Melanoma Research

In melanoma research, the derivatives of (2-(Benzyloxy)phenyl)methanamine have been used to study their effects on melanoma cell lines. The compound 17e, in particular, has shown good antitumor efficacy in a melanoma xenograft model, indicating its potential for use in preclinical studies and possibly advancing to clinical trials .

Biochemical Assays

The biochemical properties of (2-(Benzyloxy)phenyl)methanamine derivatives allow them to be used in cellular thermal shift assays and western blot experiments. These assays help confirm the effective targeting of CARM1 within cells, which is crucial for understanding the mechanism of action of these compounds and their potential therapeutic effects .

Structural Activity Relationship (SAR) Studies

Researchers utilize (2-(Benzyloxy)phenyl)methanamine derivatives to conduct SAR studies. These studies help in understanding the relationship between the chemical structure of a compound and its biological activity. This is essential for the rational design of new compounds with improved efficacy and selectivity for CARM1 inhibition .

Pharmacological Profiling

The pharmacological profile of (2-(Benzyloxy)phenyl)methanamine derivatives, including their absorption, distribution, metabolism, and excretion (ADME) properties, is an area of active research. This profiling is vital for predicting the safety and efficacy of these compounds as potential drugs .

Chemical Modifications and Synthesis

Chemical modifications of (2-(Benzyloxy)phenyl)methanamine are performed to enhance its potency and selectivity for CARM1. These modifications also aim to improve the solubility and stability of the compound, making it more suitable for in vivo studies .

Molecular Docking Studies

Molecular docking studies are conducted with (2-(Benzyloxy)phenyl)methanamine derivatives to predict their binding affinity and orientation within the CARM1 active site. This computational approach helps in the identification of key interactions and hot spots that are critical for the inhibitory activity .

Lead Optimization

The derivatives of (2-(Benzyloxy)phenyl)methanamine are subjected to lead optimization processes to enhance their drug-like properties. This includes optimizing the pharmacokinetic profile and minimizing potential off-target effects, thereby increasing the likelihood of success in clinical development .

Safety and Hazards

将来の方向性

作用機序

Mode of Action

(2-(Benzyloxy)phenyl)methanamine and its derivatives act as potent inhibitors of CARM1 . They interact with CARM1, inhibiting its activity and thus disrupting its role in cancer progression .

Biochemical Pathways

The inhibition of CARM1 by (2-(Benzyloxy)phenyl)methanamine affects the biochemical pathways associated with cancer progression. CARM1 plays a crucial role in the methylation of arginine residues on histones, a process that is often dysregulated in cancer . By inhibiting CARM1, (2-(Benzyloxy)phenyl)methanamine can potentially disrupt these pathways and halt cancer progression .

Pharmacokinetics

It’s worth noting that the compound’s derivatives have shown notable antiproliferative effects against melanoma cell lines , suggesting that they may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Result of Action

The result of (2-(Benzyloxy)phenyl)methanamine’s action is the inhibition of CARM1, leading to antiproliferative effects against melanoma cell lines . One derivative, compound 17e, displayed remarkable potency and selectivity for CARM1, along with notable antiproliferative effects .

Action Environment

The action environment can significantly influence the efficacy and stability of (2-(Benzyloxy)phenyl)methanamine While specific environmental factors were not mentioned in the search results, it’s important to consider factors such as pH, temperature, and the presence of other molecules that could interact with (2-(Benzyloxy)phenyl)methanamine

特性

IUPAC Name |

(2-phenylmethoxyphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO/c15-10-13-8-4-5-9-14(13)16-11-12-6-2-1-3-7-12/h1-9H,10-11,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOGOOCNDBVXUPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CC=C2CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80548470 | |

| Record name | 1-[2-(Benzyloxy)phenyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80548470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-(Benzyloxy)phenyl)methanamine | |

CAS RN |

108289-24-3 | |

| Record name | 1-[2-(Benzyloxy)phenyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80548470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(2-Aminophenyl)(methyl)amino]ethanol](/img/structure/B111037.png)

![6-Amino-3-methyl-4-(4-pyridinyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B111079.png)